molecular formula C20H21N3O2 B2374107 1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2380179-57-5

1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2374107
CAS RN: 2380179-57-5
M. Wt: 335.407
InChI Key: IEKIAAFDYJHGAR-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s known for its wide range of chemical and biological properties, and it’s used as a basic core in many natural products . Azetidine, on the other hand, is a type of organic compound with a four-membered ring. It’s used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

Given the wide range of biological activities of benzimidazole derivatives, there is significant interest in developing new drugs based on this moiety . This includes the development of new synthetic routes and the exploration of their potential applications in various therapeutic areas .

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-17-9-6-15(7-10-17)8-11-20(24)22-12-16(13-22)23-14-21-18-4-2-3-5-19(18)23/h2-7,9-10,14,16H,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKIAAFDYJHGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

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